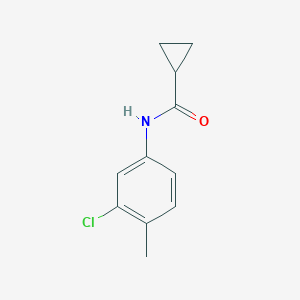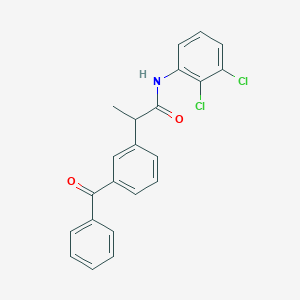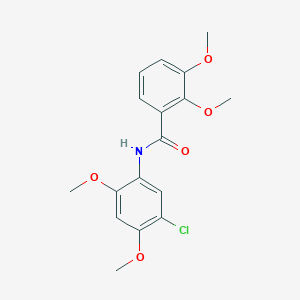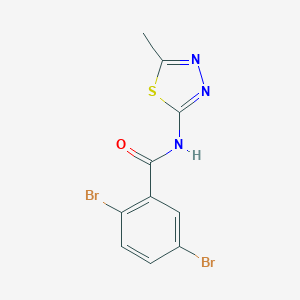
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE is an organic compound with the molecular formula C19H25N3O5 It is known for its unique structure, which includes a tetrahydrofuran ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.
Scientific Research Applications
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzamide: Similar structure but with an amide group instead of an ester.
Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzonitrile: Similar structure but with a nitrile group instead of an ester.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 4-(oxolane-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
COKARICRKNWXSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B310284.png)

![2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B310287.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-methylpropanamide](/img/structure/B310290.png)
![N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310291.png)
![2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310292.png)

![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310296.png)
![3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310298.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-ethoxybenzamide](/img/structure/B310303.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B310304.png)


